3-Amino-4-((3-methyloxetan-3-YL)methoxy)benzonitrile
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-amino-4-[(3-methyloxetan-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-12(6-15-7-12)8-16-11-3-2-9(5-13)4-10(11)14/h2-4H,6-8,14H2,1H3 |
InChI Key |
ADOQSKIRJWWKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Typical Procedure:
- Starting materials: 3-nitro-4-chlorobenzoic acid or 3-nitro-4-halobenzoic acids.
- Reaction with aniline: Forms 3-nitro-4-halobenzanilide via amidation under heating (70–115 °C) with catalysts such as phosphorus trichloride or thionyl chloride to activate the acid group.
- Solvents: Chlorobenzene, dichlorobenzenes, or methyl alcohol are commonly used.
- Yields: High yields around 88–98% with purity >98% and melting points ~128–130 °C.
This step provides a nitro-functionalized aromatic amide intermediate suitable for further transformation.
Etherification to Introduce the 3-Methyloxetan-3-yl Methoxy Group
The key functionalization involves replacing the halogen substituent (commonly chlorine) with the 3-methyloxetan-3-yl methoxy group via nucleophilic substitution or etherification.
Methodology:
- Reagents: The 3-methyloxetan-3-yl methanol or its derivatives act as nucleophiles.
- Conditions: Reaction in methyl alcohol or suitable solvents under reflux (typically 30–150 °C) with alkaline reagents such as sodium methoxide, potassium hydroxide, or sodium hydroxide.
- Time: 0.1–10 hours reflux.
- Pressure: Atmospheric to 5 MPa depending on the system.
- Outcome: Conversion of 3-nitro-4-chlorobenzanilide to 3-nitro-4-(3-methyloxetan-3-yl)methoxy benzanilide with yields ~90–95% and purity >99%.
This step is critical for installing the oxetane moiety, which imparts unique physicochemical properties.
Reduction of Nitro Group to Amino Group
The final step involves reduction of the nitro group to the amino group to yield the target 3-amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile.
Reduction Methods:
- Catalytic Hydrogenation: Using catalysts such as Raney nickel under hydrogen pressure (5–14 kg/cm²), temperatures of 80–105 °C, and stirring speeds of 500–700 rpm for 6 hours. This method provides high purity (>99%) and yields ~67–70%.
- Chemical Reduction: Using iron powder with hydrochloric acid in methanol at 55–60 °C for 3 hours, followed by neutralization and filtration. Yields around 80% with purity >98% are typical.
- Hydrazine Hydrate Reduction: Employing hydrazine hydrate with alkali ferrous oxide catalyst at 55–60 °C under reflux for 3 hours, yielding ~94–95% purity and yield.
Data Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Amidation to form nitro-benzanilide | 3-nitro-4-chlorobenzoic acid, aniline, PCl3 or SOCl2, chlorobenzene | 70–115 | 0 | 2–7 | 88–98 | 98+ | High purity intermediate |
| Etherification | 3-nitro-4-chlorobenzanilide, 3-methyloxetan-3-yl methanol, NaOMe/KOH | 30–150 | 0–0.5 | 0.1–10 | 90–95 | 99+ | Installation of methoxy-oxetane group |
| Nitro reduction (Raney Ni) | Raney Ni, H2 gas | 80–105 | 0.5–1.4 | ~6 | 67–70 | 99+ | Catalytic hydrogenation, high purity |
| Nitro reduction (Fe/HCl) | Fe powder, HCl, MeOH | 55–60 | 0 | 3 | ~80 | 98+ | Chemical reduction, moderate yield |
| Nitro reduction (Hydrazine) | Hydrazine hydrate, alkali ferrous oxide catalyst | 55–60 | 0 | 3 | 94–95 | 99+ | Alternative chemical reduction with high yield |
Research Findings and Analysis
- The amidation step is robust and scalable, with high reproducibility and purity, suitable for industrial production.
- Etherification using alkoxide bases in alcoholic solvents efficiently introduces the 3-methyloxetan-3-yl methoxy group, a key structural motif for pharmacological activity.
- Reduction methods vary in catalyst and conditions; catalytic hydrogenation offers cleaner reaction profiles but requires high-pressure equipment, while chemical reductions are simpler but may introduce impurities.
- The choice of reduction method can be optimized based on scale, equipment availability, and purity requirements.
- The overall synthetic route balances yield, purity, and operational safety, making it suitable for both research and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents may include oxidizing agents, reducing agents, and various catalysts .
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. Detailed information on the products formed is often proprietary and may require further research .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile exhibit promising antimicrobial properties. For instance, research focusing on morpholino thiophenes has shown that certain derivatives can effectively target Mycobacterium tuberculosis, particularly in multidrug-resistant strains. The structure–activity relationship (SAR) studies suggest that modifications to the core structure can enhance potency against resistant bacterial strains .
Kinase Inhibition
The compound's potential as a kinase inhibitor has also been explored. Salt-inducible kinases (SIKs) are implicated in various cellular processes, including metabolism and cell signaling. Compounds that modulate SIK activity could serve as therapeutic agents for conditions such as cancer and metabolic disorders. The design of inhibitors based on the structure of this compound is currently under investigation .
Pharmaceutical Formulations
In pharmaceutical applications, the compound is being evaluated for its role in drug formulations aimed at improving bioavailability and therapeutic efficacy. The incorporation of methoxy and amino groups allows for better interaction with biological targets, potentially leading to enhanced drug performance .
Study on Antibacterial Properties
A notable study investigated the antibacterial efficacy of various substituted benzonitriles, including derivatives of this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .
Kinase Inhibitor Development
Another case study focused on the development of SIK inhibitors derived from similar chemical scaffolds. The research highlighted the importance of structural modifications in enhancing inhibitory activity against specific kinase targets. This study underlined the potential of this compound as a lead compound for further development in kinase-related therapies .
Summary of Biological Activities
| Activity | Compound | Effectiveness |
|---|---|---|
| Antimicrobial | This compound | Effective against Gram-positive bacteria |
| Kinase Inhibition | Derivatives related to this compound | Modulates SIK activity |
Structure–Activity Relationship Insights
| Modification | Impact on Activity |
|---|---|
| Methoxy Group Addition | Increased solubility and bioavailability |
| Amino Group Variation | Enhanced binding affinity to target enzymes |
Mechanism of Action
The mechanism of action of 3-Amino-4-((3-methyloxetan-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are often the subject of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzonitrile Derivatives
Key Observations :
- The oxetane group in the target compound offers a balance between polarity and steric bulk, distinct from the linear ethers in 3-Amino-4-(2-methoxyethoxy)benzonitrile or the nonpolar isopropylamino group in 3-Amino-4-(isopropylamino)benzonitrile .
- Positional isomerism (e.g., 4-amino vs. 3-amino) alters hydrogen-bonding patterns and electronic distribution, as seen in 4-Amino-3-(hydroxymethyl)benzonitrile .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The oxetane group reduces logP compared to isopropylamino derivatives, suggesting better solubility in polar solvents.
- Extended ether chains (e.g., 2-methoxyethoxy) significantly enhance water solubility, making 3-Amino-4-(2-methoxyethoxy)benzonitrile more suitable for aqueous formulations .
Key Observations :
- The target compound’s synthesis benefits from high-yield catalytic processes (88%), whereas isopropylamino derivatives require lower-yield reductive amination .
- Protecting group strategies (e.g., trimethylsilyl in ) are critical for stabilizing reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
